An In-depth Technical Guide to the Core Physicochemical Properties of 2,8-Diazaspiro[4.5]decan-3-one
An In-depth Technical Guide to the Core Physicochemical Properties of 2,8-Diazaspiro[4.5]decan-3-one
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2,8-diazaspiro[4.5]decan-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to a lack of publicly available experimental data for the parent compound, this document presents computed physicochemical properties and detailed, standardized experimental protocols for their determination. Furthermore, this guide explores the biological relevance of the 2,8-diazaspiro[4.5]decane scaffold by illustrating key signaling pathways in which its derivatives have shown activity, specifically as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1). This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged spirocyclic system.
Physicochemical Properties
Table 1: Physicochemical Properties of 2,8-Diazaspiro[4.5]decan-3-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | PubChem[1] |
| Molecular Weight | 154.21 g/mol | PubChem[1] |
| XLogP3 (Computed) | -0.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
The negative XLogP3 value suggests that 2,8-diazaspiro[4.5]decan-3-one is likely to be a hydrophilic compound with good aqueous solubility. The presence of two hydrogen bond donors and two acceptors further supports its potential for favorable interactions with water.
Experimental Protocols for Determination of Basic Properties
To facilitate the experimental characterization of 2,8-diazaspiro[4.5]decan-3-one and its derivatives, this section provides detailed protocols for the determination of its acid dissociation constant (pKa) and aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2,8-diazaspiro[4.5]decan-3-one and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited. The ionic strength of the solution should be maintained constant, typically with 0.1 M KCl.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Titrate the analyte solution with a standardized solution of 0.1 M HCl (for a basic compound) or 0.1 M NaOH (for an acidic compound) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a diamine, two equivalence points and thus two pKa values are expected.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of 2,8-diazaspiro[4.5]decan-3-one to a series of vials containing a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for pKa Determination.
Caption: Workflow for Solubility Determination.
Biological Relevance and Associated Signaling Pathways
While the biological activity of the parent 2,8-diazaspiro[4.5]decan-3-one is not extensively documented, its core structure is a key pharmacophore in the development of potent and selective enzyme inhibitors. Derivatives of this scaffold have been investigated for their therapeutic potential in various diseases, including inflammatory conditions and cancer.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1, a key regulator of inflammation and cell death.[2] RIPK1 is a serine/threonine kinase that plays a crucial role in signaling pathways downstream of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[3][4][5][6] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for the treatment of autoimmune and neuroinflammatory diseases.[3][4][5]
Caption: RIPK1 Signaling and Point of Inhibition.
Dual Inhibition of TYK2/JAK1
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are members of the JAK family and are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors involved in immunity and inflammation.[8][9][10][11][12] Dual inhibition of TYK2 and JAK1 is a promising approach for the treatment of inflammatory bowel disease and other autoimmune disorders.[7]
Caption: TYK2/JAK1 Signaling and Point of Inhibition.
Conclusion
2,8-Diazaspiro[4.5]decan-3-one represents a valuable scaffold in modern drug discovery. While experimental data on its fundamental physicochemical properties are currently limited, the provided computed values and detailed experimental protocols offer a solid foundation for its further investigation. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the therapeutic potential of this chemical class. This technical guide serves as a starting point for researchers aiming to unlock the full potential of 2,8-diazaspiro[4.5]decan-3-one and its analogs in the development of novel medicines.
References
- 1. 2,8-Diazaspiro(4.5)decan-3-one | C8H14N2O | CID 10559599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
